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Penicillin X Sodium Salt -

Penicillin X Sodium Salt

Catalog Number: EVT-15488626
CAS Number:
Molecular Formula: C16H17N2NaO5S
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Penicillin G sodium salt, also known as benzylpenicillin sodium salt, is a prominent member of the penicillin family of antibiotics. It is classified as a narrow-spectrum beta-lactam antibiotic, primarily effective against Gram-positive bacteria. This compound is derived from the Penicillium mold, specifically Penicillium chrysogenum, and has been widely utilized in clinical settings since its discovery.

Source

The primary source of penicillin G sodium salt is the fermentation of the Penicillium chrysogenum fungus. This organism produces various penicillins, with penicillin G being the most clinically significant. The extraction and purification processes have evolved significantly since Alexander Fleming's initial discovery in 1928, leading to enhanced yields and purity of the antibiotic.

Classification

Penicillin G sodium salt falls under the category of beta-lactam antibiotics. It is further classified as a natural penicillin due to its origin from natural sources. Its classification can be summarized as follows:

  • Type: Beta-lactam antibiotic
  • Sub-type: Natural penicillin
  • Chemical Formula: C16H17N2NaO4S
  • Molecular Weight: 356.37 g/mol
Synthesis Analysis

Methods

The synthesis of penicillin G sodium salt typically involves the following steps:

  1. Preparation: Dried amoxicillin trihydrate is dissolved in anhydrous methanol with triethylamine.
  2. Reaction: Sodium methoxide is added slowly while maintaining a low temperature (0 to 15 °C) to control the reaction environment.
  3. Evaporation: The reaction mixture is subjected to rotary evaporation to remove solvents, leading to the crystallization of penicillin G sodium salt.

Technical details regarding the synthesis include controlling pH levels (targeting around 9 to 10) during the reaction and maintaining specific temperatures to ensure optimal yield and purity of the final product .

Molecular Structure Analysis

Structure

Penicillin G sodium salt features a characteristic beta-lactam ring structure fused with a thiazolidine ring. The detailed molecular structure can be represented as follows:

  • IUPAC Name: Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
  • Molecular Formula: C16H17N2NaO4S
  • CAS Number: 69-57-8

The structural formula indicates the presence of a sodium ion associated with the carboxylate group, which enhances its solubility in water .

Data

  • Molecular Weight: 356.372 g/mol
  • Solubility: Soluble in water (100 mg/ml), alcohol, and glycerol.
Chemical Reactions Analysis

Reactions

Penicillin G sodium salt participates in various chemical reactions, primarily involving its beta-lactam ring:

  1. Hydrolysis: The beta-lactam ring can undergo hydrolysis in aqueous solutions, leading to inactive products.
  2. Acid/Base Reactions: The carboxylic acid group can react with bases to form salts.
  3. Enzymatic Reactions: It is susceptible to hydrolysis by beta-lactamases produced by resistant bacteria.

These reactions are crucial for understanding its stability and efficacy in clinical applications .

Mechanism of Action

Process

Penicillin G sodium salt exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. Its mechanism involves:

  1. Binding to Transpeptidase: The antibiotic binds to transpeptidase enzymes, which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
  2. Inhibition of Cell Wall Formation: This binding prevents proper cell wall formation, leading to weakened structural integrity.
  3. Cell Lysis: As a result of compromised cell walls, bacteria undergo lysis and death.

This mechanism predominantly affects Gram-positive bacteria such as Streptococcus and Staphylococcus species .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or colorless powder
  • Melting Point: Approximately 120 °C (decomposes)
  • Hygroscopic Nature: Absorbs moisture from the air, which may affect stability.

Chemical Properties

  • pH Range: 5.5 - 7.5 (in a 3% aqueous solution)
  • Stability: Stable under dry conditions but sensitive to acids, alkalis, and oxidizing agents.

These properties are critical for storage and handling practices in laboratory and clinical environments .

Applications

Scientific Uses

Penicillin G sodium salt has several important applications in medicine and research:

  1. Antibiotic Therapy: It is widely used for treating infections caused by susceptible bacteria.
  2. Selective Agent in Culture Media: Utilized in microbiological studies to isolate bacteria sensitive to penicillin.
  3. Research Applications: Investigated for its effects on bacterial resistance mechanisms and potential combinations with other antibiotics for enhanced efficacy.
Historical Context and Discovery of Penicillin X Sodium Salt

Early Observations of Penicillin Variants in Natural Penicillium Species

The discovery of penicillin variants emerged from systematic studies of Penicillium molds in the early 20th century. Alexander Fleming’s 1928 observation of Penicillium notatum (later reclassified as P. rubens) revealed antibacterial activity in its secretions, but the crude "mould juice" contained multiple compounds with varying efficacy [1] [6]. By the 1930s, researchers recognized that Penicillium chrysogenum (the industrial strain developed from a cantaloupe-derived isolate) produced chemically distinct penicillins depending on fermentation conditions. These variants were initially designated alphabetically (Penicillin F, G, K, X) based on chromatographic behavior and antibacterial potency [3] [8]. Crucially, the presence of specific precursors in growth media—such as p-hydroxybenzoic acid—was found to shift production toward Penicillin X, highlighting the metabolic flexibility of Penicillium species [3] [5].

Table 1: Key Natural Penicillin Variants from Early Fermentations

DesignationChemical NameSide Chain PrecursorRelative Potency
Penicillin F2-Pentenylpenicillinn-hexanoic acid70–82%
Penicillin GBenzylpenicillinPhenylacetic acid100% (Reference)
Penicillin Xp-Hydroxybenzylpenicillinp-Hydroxybenzoic acid130–140%
Penicillin Kn-Heptylpenicillinn-octanoic acid110–120%

Source: [3] [8]

Isolation and Identification of Penicillin X Within the Penicillin Family

Penicillin X (p-hydroxybenzylpenicillin) was first isolated in purified form during the Oxford group’s intensive efforts to characterize antibacterial components in Penicillium extracts (1939–1941). Using countercurrent distribution and alumina column chromatography, researchers separated Penicillin X from other variants based on its distinct polarity and crystallization properties [1] [6]. Its identity was confirmed through:

  • Elemental Analysis: Revealed a molecular formula of C~14~H~18~N~2~O~5~S·Na, with sodium salt formation enhancing stability [3].
  • UV Spectroscopy: Exhibited absorption maxima at 257 nm, indicating the conjugated phenolic system of the p-hydroxybenzyl side chain [5].
  • Bioassay Comparisons: Demonstrated 30–40% greater activity against Streptococcus pyogenes than Penicillin G, but poorer stability in acidic conditions [3] [8].The sodium salt form became critical for pharmaceutical applications due to its improved water solubility and shelf-life compared to the acidic form [10].

Comparative Evolution of Natural Penicillins: From Penicillin F to Penicillin X

The trajectory from Penicillin F to X reflects the empirical optimization of early antibiotic production:

  • Penicillin F (1929–1940): The original variant identified in Fleming’s P. notatum strain. Though moderately active, its instability and low yield (<1 mg/L) limited utility [1] [6].
  • Penicillin G (1941–1943): Emerged as the dominant therapeutic form due to higher titers achievable with corn steep liquor-based fermentation (yielding ~100 mg/L by 1943). Its sodium salt became the clinical standard [1] [3].
  • Penicillin X (1942–1945): Represented a potency breakthrough but faced production challenges. While it reached 130–140% activity of Penicillin G against Gram-positive pathogens, yields remained low (<50 mg/L) without specialized precursors. Wartime priorities favored scalable Penicillin G production over chemically complex Penicillin X [3] [6] [8].
  • Penicillin K: Abandoned early due to rapid clearance in vivo despite reasonable in vitro activity [3].

Table 2: Evolutionary Shift in Natural Penicillin Production (1940–1945)

ParameterPenicillin FPenicillin GPenicillin X
Era of Dominance1929–19411942–present1942–1945 (limited)
Max Fermentation Yield<1 mg/L100–150 mg/L*<50 mg/L
Key Production InnovationSurface cultureDeep-tank fermentationPrecursor-directed biosynthesis
Clinical ImpactLimited to topical useSystemic infectionsExperimental only

Corn steep liquor boosted yields 10-fold [1].

The decline of Penicillin X sodium salt was multifaceted: its chemical instability at low pH precluded oral administration, and large-scale synthesis proved economically unviable compared to Penicillin G. Nevertheless, it remains a milestone in understanding structure-activity relationships in β-lactams [3] [5] [8].

Properties

Product Name

Penicillin X Sodium Salt

IUPAC Name

sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H17N2NaO5S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1/t11-,12+,14-;/m1./s1

InChI Key

VLUNNMCSPBQUDX-LQDWTQKMSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)[O-])C.[Na+]

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